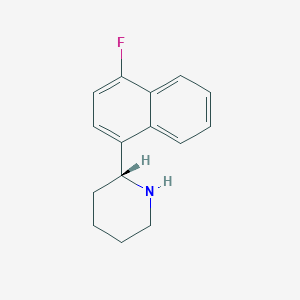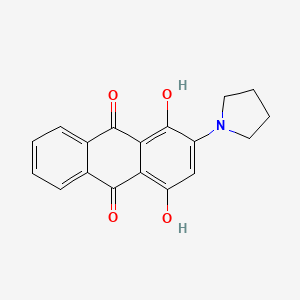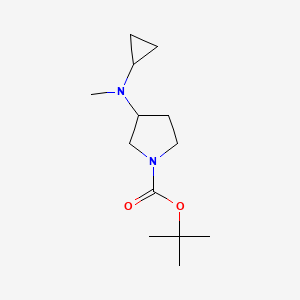
tert-Butyl3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyclopropyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and tert-butyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound shares the pyrrolidine ring and tert-butyl group but lacks the cyclopropyl(methyl)amino group.
tert-Butyl 3-methylpyrrolidine-1-carboxylate: Similar in structure but with a methyl group instead of the cyclopropyl(methyl)amino group.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group in place of the cyclopropyl(methyl)amino group.
Uniqueness
The uniqueness of tert-Butyl 3-(cyclopropyl(methyl)amino)pyrrolidine-1-carboxylate lies in its combination of the cyclopropyl(methyl)amino group with the pyrrolidine ring and tert-butyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 3-[cyclopropyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-11(9-15)14(4)10-5-6-10/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
PGKXPGMYCLXYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


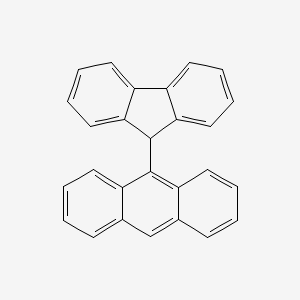
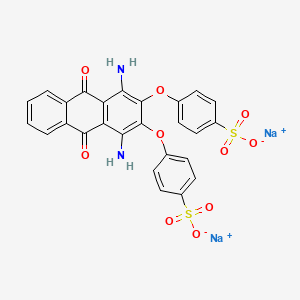


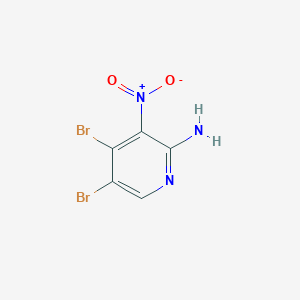
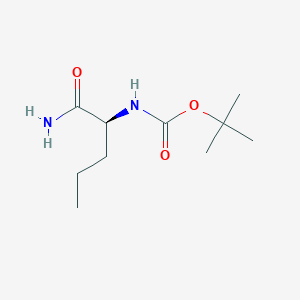

![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)

![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
